
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one, also known as DMCC, is an organic compound that belongs to the class of cyclohexenones. It is widely used in scientific research due to its unique chemical properties. DMCC is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is not well understood. However, it is believed that 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may act as an electrophile and react with nucleophiles such as amino acids and DNA bases. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to exhibit antitumor activity against various cancer cell lines. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also have antiviral activity against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety precautions when working with 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one.
Zukünftige Richtungen
There are several future directions for the use of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one in scientific research. One potential application is in the synthesis of new anti-inflammatory and antitumor agents. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one may also be used as a starting material for the synthesis of new natural products with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one and its potential use in the treatment of viral infections.
Conclusion:
In conclusion, 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is a versatile reagent that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for the synthesis of new organic compounds and natural products. Further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one and its potential use in the treatment of various diseases.
Synthesemethoden
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one can be synthesized by the reaction of cyclohexanone with chloroacetyl chloride in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by a dehydration reaction to form 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one. The purity of 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is widely used in scientific research as a reagent for the synthesis of other organic compounds. It is also used as a starting material for the synthesis of various natural products such as terpenoids and steroids. 3,5-Dimethyl-2-chloro-2-cyclohexene-1-one is used as a key intermediate in the synthesis of drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
148470-38-6 |
|---|---|
Produktname |
3,5-Dimethyl-2-chloro-2-cyclohexene-1-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-chloro-3,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5-3-6(2)8(9)7(10)4-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZLHLDAXIJHBFGH-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(C(=O)C1)Cl)C |
Kanonische SMILES |
CC1CC(=C(C(=O)C1)Cl)C |
Synonyme |
2-Cyclohexen-1-one, 2-chloro-3,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



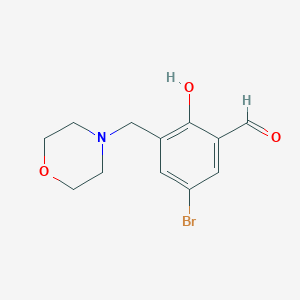
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
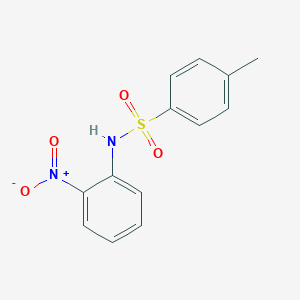

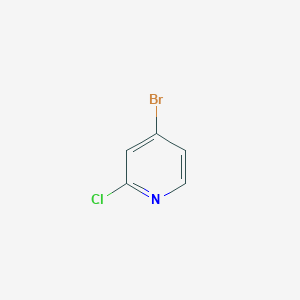
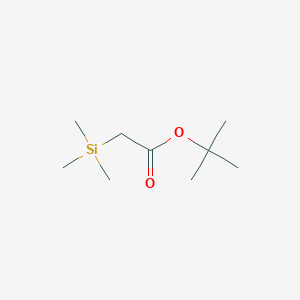


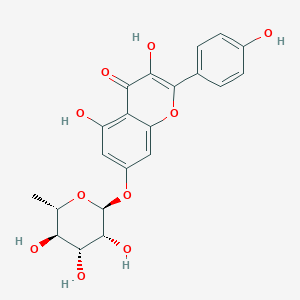
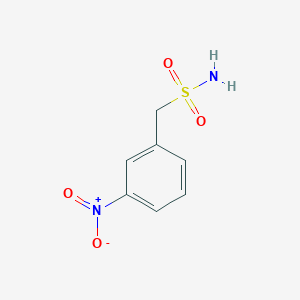
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
